molecular formula C14H7Cl2N3O B582464 (4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone CAS No. 1260784-20-0

(4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone

Cat. No. B582464
CAS RN: 1260784-20-0
M. Wt: 304.13
InChI Key: UIUSRXWTYRMVMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of 4,6-dichloropyrimidine with quinoline-4-carbaldehyde. Detailed synthetic routes and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular formula of (4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone is C₁₂H₈Cl₂N₂O₂ . Its molecular weight is approximately 283.11 g/mol . The compound’s IUPAC name is (4,6-dichloro-5-pyrimidinyl)(4-methoxyphenyl)methanone .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Researchers have explored its reactivity and potential applications in synthetic chemistry .


Physical And Chemical Properties Analysis

  • Safety Information : The compound carries warning labels (H302, H315, H319, H332, H335) and should be handled with care .

properties

IUPAC Name

(4,6-dichloropyrimidin-5-yl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O/c15-13-11(14(16)19-7-18-13)12(20)9-5-6-17-10-4-2-1-3-8(9)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUSRXWTYRMVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(N=CN=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733706
Record name (4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260784-20-0
Record name (4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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